SDZ285-428, also known as NVP-VID-400, is a chemical compound that functions primarily as an inhibitor of the enzyme cytochrome P450 24A1. This enzyme plays a critical role in the metabolism of vitamin D, and its inhibition can have significant implications in various therapeutic contexts, particularly in cancer treatment and metabolic disorders. The compound has garnered attention for its potential applications in enhancing the efficacy of vitamin D-based therapies.
SDZ285-428 is classified as a synthetic organic compound. It is categorized under the broader class of cytochrome P450 inhibitors, specifically targeting CYP24A1. The compound's development stems from research focused on modulating vitamin D metabolism to improve clinical outcomes in conditions where vitamin D plays a pivotal role.
The synthesis of SDZ285-428 involves several steps typical of organic synthesis. While specific details regarding its synthetic pathway are not extensively documented in public literature, it generally includes:
These methods ensure that the final compound exhibits the desired pharmacological properties.
The molecular structure of SDZ285-428 can be characterized by its unique arrangement of atoms, which defines its function as an enzyme inhibitor. While specific structural data such as bond lengths and angles are not provided in the available literature, it is essential to note that:
As a cytochrome P450 24A1 inhibitor, SDZ285-428 participates in specific biochemical reactions:
These interactions are crucial for understanding how SDZ285-428 can be utilized therapeutically.
The mechanism of action for SDZ285-428 primarily revolves around its role as an inhibitor of cytochrome P450 24A1. The process can be summarized as follows:
While specific physical properties such as melting point or boiling point are not detailed in available resources, general properties include:
Chemical properties relevant to its function include:
These properties influence how SDZ285-428 can be formulated for therapeutic use.
SDZ285-428 has several potential applications in scientific research and medicine:
Sterol 14α-demethylase (CYP51) has been a validated drug target in pathogenic trypanosomatids for over three decades, with its pharmacological inactivation proving effective against Trypanosoma cruzi and selected Leishmania species. This cytochrome P450 enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors (lanosterol, eburicol, or obtusifoliol), a critical step in the biosynthesis of membrane sterols essential for parasite viability. The foundation of CYP51-targeted antiparasitic chemotherapy was laid with the repurposing of antifungal azoles, beginning with ketoconazole and itraconazole in the 1980s-1990s. While these early azoles demonstrated in vitro activity against T. cruzi, their clinical utility was limited by variable efficacy in chronic Chagas disease and significant off-target effects due to cross-reactivity with human CYP enzymes [1] [4].
The early 2000s witnessed a significant advancement with the introduction of second-generation triazoles—posaconazole and ravuconazole. These compounds exhibited superior potency and pharmacokinetic profiles, leading to their clinical evaluation for Chagas disease by the Drugs for Neglected Diseases initiative (DNDi). Both drugs achieved high cure rates in animal models and initial clinical trials, attributed to their strong binding to the T. cruzi CYP51 active site via a coordination bond between the triazole nitrogen and the heme iron atom. Structural studies revealed that their efficacy stemmed from complementary interactions with parasite-specific residues, particularly within the enzyme's rigid substrate-binding cavity [1] [3] [4].
However, a major setback occurred when clinical trials revealed significant relapse rates (approximately two-thirds of patients) after completion of posaconazole or ravuconazole treatment. This treatment failure highlighted the limitations of repurposed antifungals and underscored the urgent need for novel chemotypes specifically designed for trypanosomatid CYP51 inhibition. This need drove the exploration of non-azole scaffolds, exemplified by the DNDi's optimization of fenarimol (a pyrimidine derivative fungicide) into pyridine-based derivatives like UDO (EPL-BS1246) and UDD (EPL-BS0967). These compounds emerged as highly promising antichagasic agents in cellular and in vivo models, paving the way for the development of SDZ285-428 as a next-generation inhibitor [1] [4].
Table 1: Evolution of Key CYP51 Inhibitor Classes in Antiparasitic Research
Inhibitor Class | Representative Compounds | Key Advantages | Major Limitations | Development Phase |
---|---|---|---|---|
Early Azoles | Ketoconazole, Itraconazole | Demonstrated in vitro anti-T. cruzi activity; Existing drugs | Low chronic stage efficacy; Significant human CYP cross-reactivity; Toxicity | Repurposed (Clinical failure for Chagas) |
Second-Generation Triazoles | Posaconazole, Ravuconazole | High in vitro/vivo potency; Improved PK profiles; Entered clinical trials | High relapse rates post-treatment (~60-70%); Potential resistance development | Clinical Trials (Failed for Chagas monotherapy) |
Pyridine Derivatives | UDO, UDD, SDZ285-428 | Novel scaffold; High selectivity for T. cruzi CYP51; Lower human CYP inhibition; Efficacy in stringent mouse models | Novelty requires extensive preclinical profiling | Preclinical Research & Optimization |
Experimental Non-Azoles | VNI, VFV | Cure acute/chronic Chagas in mice; Novel binding modes | Limited clinical data available | Late Preclinical |
SDZ285-428 belongs to the class of pyridine-based CYP51 inhibitors pioneered by UDO and UDD. Like its predecessors, SDZ285-428 exhibits potent activity against Trypanosoma cruzi, specifically targeting the intracellular amastigote stage crucial for chronic infection. This stage is particularly vulnerable because it exhibits upregulated CYP51 gene expression and relies exclusively on endogenously biosynthesized ergosterol-like sterols (C24-alkylated), being unable to utilize host cholesterol. Inhibition of CYP51 by SDZ285-428 disrupts sterol biosynthesis, leading to the accumulation of toxic methylated sterol precursors. This disruption causes catastrophic ultrastructural alterations in the parasites, including membrane blebbing, mitochondrial swelling, endoplasmic reticulum and Golgi disorganization, detachment of the nuclear envelope, and ultimately, parasite lysis and death [1] [3].
The molecular basis for SDZ285-428's potency and selectivity was elucidated through X-ray crystallography of related pyridine inhibitors bound to T. cruzi CYP51 (PDB codes: 3ZG2 for UDO, 3ZG3 for UDD). These structures revealed a critical interaction: a coordination bond between the pyridine nitrogen atom and the ferric heme iron within the enzyme's active site. Crucially, this bond is longer (approx. 2.3–2.4 Å) than the corresponding bond formed by azole inhibitors (approx. 2.0–2.1 Å). This longer bond implies a weaker interaction, reducing the perturbation of the iron's reduction potential. This subtle difference is hypothesized to be a key factor in the enhanced selectivity of pyridine-based inhibitors like SDZ285-428 towards T. cruzi CYP51 compared to human drug-metabolizing CYPs and potentially fungal CYP51s [1].
Beyond the heme iron coordination, SDZ285-428's high inhibitory potency stems from an exquisite shape complementarity with the topology of the T. cruzi CYP51 substrate-binding cavity. Key structural features of the enzyme enabling this fit include:
This precise fit maximizes favorable non-bonded interactions (van der Waals, hydrophobic, hydrogen bonding) within the rigid active site of T. cruzi CYP51, compensating for the slightly weaker heme iron coordination and underpinning the compound's high binding affinity (low nanomolar Kd) and functional inhibition. The structural insights gleaned from the UDO and UDD complexes provide a blueprint for understanding SDZ285-428's mechanism and offer a rational basis for its further optimization to enhance metabolic stability and pharmacokinetic properties while maintaining selectivity [1] [6].
Table 2: Key Structural Features of T. cruzi CYP51 Influencing SDZ285-428 Binding and Selectivity
Structural Element | Residue(s) (T. cruzi CYP51) | Role in Inhibitor Binding/Selectivity | Comparison to Human CYP51 |
---|---|---|---|
Heme Iron Coordination | Fe (Prosthetic group) | Pyridine N forms longer (~2.3-2.4 Å), weaker bond than azole N; Reduces impact on Fe redox potential | Shorter, stronger bond with azoles contributes to off-target effects |
Substrate Specificity Pocket | Ile105 (B' helix) | Determines preference for C4-dimethylated substrates; Creates hydrophobic sub-pocket for inhibitor fit | Phe105 in T. brucei/L. infantum; Different residues likely alter pocket shape in humans |
Hydrophobic Cavity Walls | Phe78 (A helix), Leu230 (F helix), Met379 (meander) | Define the shape and hydrophobic character of the binding cavity; Engage in van der Waals contacts with inhibitor core | Differences in residue identities and cavity topology exist, exploited for selectivity |
Polar/H-bonding Sites | Tyr116, Thr122, Tyr132, Ser305 (BC loop, B' helix) | Form H-bonds or polar interactions with specific inhibitor substituents (e.g., CF₃ groups, heteroatoms) | Variations in H-bonding network residues offer potential for selective inhibitor design |
Active Site Rigidity | Conserved β-sheet core, A/G-G-XH-T motif | Highly rigid cavity architecture provides stable platform for inhibitor binding; "Druggability" foundation | Rigidity conserved but shape differs due to sequence divergence (>70%) |
The development of SDZ285-428 represents a strategic shift from azole repurposing to rational design of pathogen-specific CYP51 inhibitors. Its pyridine scaffold circumvents the limitations of clinical azoles by exploiting subtle structural differences in the active site and heme coordination chemistry of T. cruzi CYP51. While detailed efficacy data for SDZ285-428 specifically await full publication, its structural class has demonstrated high promise in both cellular and stringent mouse models of Chagas disease, suggesting potential as a novel therapeutic agent. Furthermore, the insights gained from its binding mode contribute significantly to the broader goal of developing CYP51-targeted drugs with optimized metabolic properties for treating infections caused by eukaryotic pathogens [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7